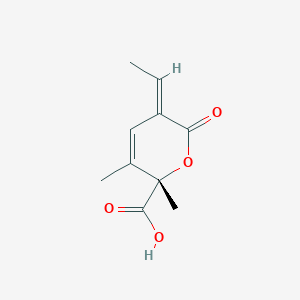

Clivonecic acid

Description

BenchChem offers high-quality Clivonecic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Clivonecic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

19776-81-9 |

|---|---|

Molecular Formula |

C10H12O4 |

Molecular Weight |

196.2 g/mol |

IUPAC Name |

(2S,5E)-5-ethylidene-2,3-dimethyl-6-oxopyran-2-carboxylic acid |

InChI |

InChI=1S/C10H12O4/c1-4-7-5-6(2)10(3,9(12)13)14-8(7)11/h4-5H,1-3H3,(H,12,13)/b7-4+/t10-/m0/s1 |

InChI Key |

FIUFNZNVZDLYHQ-QBBOHKLWSA-N |

SMILES |

CC=C1C=C(C(OC1=O)(C)C(=O)O)C |

Isomeric SMILES |

C/C=C/1\C=C([C@@](OC1=O)(C)C(=O)O)C |

Canonical SMILES |

CC=C1C=C(C(OC1=O)(C)C(=O)O)C |

Origin of Product |

United States |

Q & A

Q. What are the key spectroscopic techniques for identifying and characterizing Clivonecic acid?

To confirm the structure of Clivonecic acid, researchers should employ a combination of Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D experiments like COSY and HSQC) and High-Resolution Mass Spectrometry (HRMS) . For purity assessment, High-Performance Liquid Chromatography (HPLC) with UV/Vis or diode array detection is recommended. Cross-referencing spectral data with published literature or databases (e.g., SciFinder, Reaxys) ensures accuracy .

Q. How can researchers optimize the extraction and isolation of Clivonecic acid from natural sources?

Use accelerated solvent extraction (ASE) or maceration with polar solvents (e.g., methanol or ethanol) for initial extraction. Follow with chromatographic purification (e.g., column chromatography using silica gel or Sephadex LH-20). Monitor fractions via thin-layer chromatography (TLC) and validate purity through melting point analysis and spectroscopic methods. Document solvent ratios, temperature, and pressure parameters for reproducibility .

Q. What in vitro assays are suitable for preliminary bioactivity screening of Clivonecic acid?

Prioritize cell-based assays (e.g., MTT or resazurin assays) for cytotoxicity evaluation. For antimicrobial activity, use agar diffusion or microdilution methods against standardized microbial strains. Include positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for antibacterial tests) and account for solvent effects via vehicle controls. Triplicate experiments and statistical validation (e.g., ANOVA) are critical .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for Clivonecic acid be resolved?

Discrepancies often arise from variations in experimental conditions (e.g., cell line selection, solvent stability) or compound purity . Researchers should:

- Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial assays).

- Perform stability tests under assay conditions (pH, temperature).

- Validate purity via quantitative NMR (qNMR) or LC-MS/MS .

- Compare results with structurally analogous compounds to isolate structure-activity relationships .

Q. What strategies are effective for elucidating the biosynthetic pathway of Clivonecic acid?

Combine genomic mining (e.g., identifying polyketide synthase clusters via BLASTp) with isotopic labeling (¹³C or ²H) to trace precursor incorporation. Use heterologous expression in model organisms (e.g., Saccharomyces cerevisiae) to confirm enzyme functionality. Cross-validate findings with metabolomic profiling (UPLC-QTOF-MS) and gene knockout studies .

Q. How should researchers design experiments to assess Clivonecic acid’s mechanism of action in cancer models?

Adopt a multi-omics approach :

- Transcriptomics : RNA-seq to identify differentially expressed genes.

- Proteomics : SILAC or TMT labeling to quantify protein expression changes.

- Metabolomics : LC-MS to track metabolic flux alterations. Validate hypotheses using gene-editing tools (CRISPR/Cas9) or pharmacological inhibitors . Include dose-response curves and time-course analyses to distinguish primary vs. secondary effects .

Q. What computational methods are robust for predicting Clivonecic acid’s pharmacokinetic properties?

Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict target binding affinities. For ADME profiling, apply QSAR models (e.g., SwissADME, pkCSM) to estimate solubility, bioavailability, and cytochrome P450 interactions. Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability tests) .

Methodological Guidelines for Data Analysis

Q. How to address low reproducibility in Clivonecic acid’s synthetic yields?

- Document reaction parameters (temperature, solvent purity, catalyst loading) in detail.

- Use Design of Experiments (DoE) to identify critical variables (e.g., response surface methodology).

- Characterize intermediates via X-ray crystallography to confirm structural fidelity.

- Share raw data and protocols in supplementary materials to facilitate peer validation .

Q. What frameworks are effective for analyzing contradictory results in Clivonecic acid’s toxicity profiles?

Apply Bayesian statistical models to quantify uncertainty across studies. Perform meta-analyses using PRISMA guidelines to aggregate data from heterogeneous sources. Investigate confounding factors (e.g., compound degradation, interspecies variation) through sensitivity analysis .

Q. How to integrate fragmented literature on Clivonecic acid’s ecological roles?

- Build a systematic review matrix summarizing sources, methodologies, and findings.

- Use network analysis tools (Cytoscape) to map interactions between Clivonecic acid and ecological partners (e.g., pollinators, pathogens).

- Conduct field experiments with controlled variables (e.g., soil pH, microbial diversity) to test hypotheses generated from literature gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.